molecular formula C22H26N4O2 B2707026 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034559-56-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2707026
CAS No.: 2034559-56-1
M. Wt: 378.476
InChI Key: LPWQOFOZIHJPHA-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound featuring a triazole ring fused with a phenyl group and a propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: The phenyl and propoxyphenyl groups can be oxidized to form corresponding hydroxyl or carboxyl derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: Various substituents can be introduced at different positions on the triazole ring or the phenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Hydroxylated or carboxylated derivatives of the phenyl and propoxyphenyl groups.

  • Reduction: Amine derivatives of the triazole ring.

  • Substitution: Various substituted triazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials.

Biology: The biological activity of triazole derivatives is well-documented, with applications in antimicrobial, antifungal, and anticancer research. This compound, in particular, has shown potential in inhibiting the growth of various pathogens and cancer cells.

Medicine: In the medical field, triazole derivatives are explored for their therapeutic potential. They are used in the development of drugs targeting a range of diseases, including infections and cancers. The specific compound may be investigated for its efficacy in treating specific conditions.

Industry: In the industrial sector, triazole derivatives are used in the production of polymers, coatings, and other materials. Their ability to act as corrosion inhibitors and UV stabilizers makes them valuable in various applications.

Mechanism of Action

The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, disrupting their normal function. The phenyl and propoxyphenyl groups may enhance the compound's ability to penetrate cell membranes and reach its target sites.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes involved in critical biological processes, such as DNA replication and cell division.

  • Receptors: It may bind to receptors on the surface of cells, triggering or inhibiting signaling pathways.

Comparison with Similar Compounds

  • 2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

  • 3-(4-propoxyphenyl)propanoic acid

Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide stands out due to its unique combination of functional groups, which contribute to its distinct biological and chemical properties. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-2-16-28-20-11-8-18(9-12-20)10-13-22(27)25-21(17-26-23-14-15-24-26)19-6-4-3-5-7-19/h3-9,11-12,14-15,21H,2,10,13,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWQOFOZIHJPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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